molecular formula C12F10OS B2654649 Sulfoxide, bis(pentafluorophenyl)- CAS No. 26346-84-9

Sulfoxide, bis(pentafluorophenyl)-

Cat. No. B2654649
CAS RN: 26346-84-9
M. Wt: 382.18
InChI Key: AEGJOYZAOJDXLG-UHFFFAOYSA-N
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Description

Sulfoxide, bis(pentafluorophenyl)- is a chemical compound with the following molecular formula: C12F10OS . It consists of 12 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 10 fluorine atoms . This compound belongs to the class of sulfoxides, which are characterized by a sulfur atom bonded to two organic groups (in this case, pentafluorophenyl groups) and an oxygen atom.


Synthesis Analysis

  • One-Step Oxidative Monofluorination

    • This approach allows the direct oxidative monofluorination of sulfoxides, leading to the formation of the desired fluorosulfoxonium cations .
  • Bis(pentafluorophenyl) Sulfite

    • This reagent has proven effective for synthesizing pentafluorophenyl esters of N-protected amino acids without racemization .

Scientific Research Applications

Catalysis and Synthesis

Bis(pentafluorophenyl)sulfoxide and its derivatives find significant application in catalysis and synthesis. The oxidation of sulfides using hydrogen peroxide catalyzed by iron tetrakis(pentafluorophenyl)porphyrin is efficient and selective, producing sulfoxides with high yields (Baciocchi et al., 2004). Additionally, fluorinated polyamides based on noncoplanar sulfoxide containing aromatic bis(ether amine) were synthesized, demonstrating the application of sulfoxides in polymer development (Shockravi et al., 2009).

Material Science

In material science, bis-sulfoxide-spirobifluorenes are a promising class of electron-acceptor hosts for blue phosphorescent light-emitting devices. Their molecular design simplifies synthesis and allows tailoring of host material solubilities without compromising high-energy triplet state properties (Ertl et al., 2016).

Polymer Electrolyte Membranes

Bis(pentafluorophenyl)sulfoxide derivatives have been used in the development of polymer electrolyte membranes. These membranes derived from novel fluorine-containing poly(arylene ether ketone)s exhibited sufficient thermal stability and high proton conductivity, making them suitable for applications like fuel cells (Sakaguchi et al., 2012).

Chemistry of C2‐Symmetric Bis(sulfoxides)

The chemistry of C2-symmetric bis(sulfoxides), including their preparation and applications in asymmetric synthesis and coordination chemistry, has been a significant area of study. This research has led to the development of various racemic and enantiopure C2-symmetric bis(sulfoxides) (Delouvrié et al., 2002).

Photophysical Studies

Photophysical studies of bis(trifluoromethyl) sulfoxide, a closely related compound, revealed isomerization into the sulfenic ester CF3SOCF3 when isolated in noble gas matrixes at low temperatures. This research provides insights into the behavior of sulfoxides under specific conditions (Ulic et al., 2004).

Ligand Development in Metal Catalysis

Bis(pentafluorophenyl)sulfoxide derivatives are also valuable in ligand development for metal catalysis. For instance, a chiral bis-sulfoxide ligand with a binaphthyl backbone was introduced as a chiral ligand entity in late-transition metal catalysis, showing excellent reactivity and selectivity in asymmetric addition reactions (Mariz et al., 2008).

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F10OS/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJOYZAOJDXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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